molecular formula C3H5N9O4 B14245500 3-Amino-N'-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide CAS No. 406672-82-0

3-Amino-N'-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide

Cat. No.: B14245500
CAS No.: 406672-82-0
M. Wt: 231.13 g/mol
InChI Key: VQFFSRAGCHRJHL-UHFFFAOYSA-N
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Description

3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of multiple functional groups, including amino, nitro, and nitroamino groups, which contribute to its unique chemical properties and reactivity. Triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of Nitro Groups: Nitration reactions using nitric acid or nitrating agents introduce nitro groups into the triazole ring.

    Amination: Amino groups are introduced through nucleophilic substitution reactions using amines or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of triazole-based compounds.

Scientific Research Applications

3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Agriculture: The compound is investigated for its use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It is used in the development of advanced materials, such as energetic materials and polymers, due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The nitro and amino groups play a crucial role in these interactions, facilitating binding to target molecules and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A simpler triazole derivative with similar structural features but lacking the nitro and nitroamino groups.

    5-Nitro-1H-1,2,4-triazole-3-amine: Another triazole derivative with a nitro group, but without the additional nitroamino and carboximidamide groups.

Uniqueness

3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring high reactivity and specificity.

Properties

CAS No.

406672-82-0

Molecular Formula

C3H5N9O4

Molecular Weight

231.13 g/mol

IUPAC Name

3-amino-5-nitramido-N'-nitro-1,2,4-triazole-1-carboximidamide

InChI

InChI=1S/C3H5N9O4/c4-1-6-3(9-12(15)16)10(7-1)2(5)8-11(13)14/h(H2,5,8)(H3,4,6,7,9)

InChI Key

VQFFSRAGCHRJHL-UHFFFAOYSA-N

Canonical SMILES

C1(=NN(C(=N1)N[N+](=O)[O-])C(=N[N+](=O)[O-])N)N

Origin of Product

United States

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